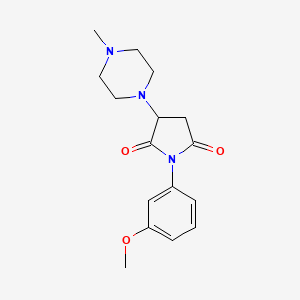

1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-17-6-8-18(9-7-17)14-11-15(20)19(16(14)21)12-4-3-5-13(10-12)22-2/h3-5,10,14H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUYKXDRQRAKRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine-2,5-dione core.

Attachment of the Methylpiperazinyl Group: This is typically done through a nucleophilic substitution reaction where the piperazine derivative is introduced to the intermediate compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its interactions with various biological targets suggest that it may have applications in treating neurological disorders and other diseases. Research indicates that it functions as an enzyme inhibitor and receptor modulator, which could lead to the development of novel medications.

Case Studies

- Neuropharmacological Properties : Studies have shown that derivatives of this compound exhibit significant activity against certain neurological disorders, potentially acting on serotonin receptors and dopamine pathways.

Organic Synthesis

1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations.

Reaction Mechanisms

- Oxidation : The compound can undergo oxidation reactions to form ketones or other oxidized derivatives.

- Reduction : Reduction processes can yield alcohols or amines.

Material Science

In materials science, this compound is investigated for its potential use in developing new materials with specific properties, such as polymers and coatings that require unique chemical characteristics.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues of this compound include derivatives with variations in the aryl substituents or the nitrogen-containing heterocycles at position 3. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous structures.

Receptor Binding and Selectivity

- Target Compound : The 4-methylpiperazine group may confer affinity for serotonin receptors (e.g., 5-HT1A) and serotonin transporters (SERT), as seen in structurally related 3-(1H-indol-3-yl)pyrrolidine-2,5-diones . Piperazine derivatives often exhibit higher receptor binding than piperidine analogues due to increased hydrogen-bonding capacity .

- GABA-Transaminase Inhibitors : Compounds like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (IC₅₀ = 100.5 μM) show potent enzyme inhibition but lack the piperazine moiety required for CNS receptor targeting .

Pharmacokinetic Properties

- logP and Solubility : The target compound’s logP (~1.08) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. Piperidine derivatives (logP ~1.08) show similar profiles but lower solubility in polar solvents .

- Polar Surface Area (PSA) : The 4-methylpiperazine group increases PSA (~39.5 Ų), enhancing solubility compared to aryloxy derivatives (PSA ~50–60 Ų) .

Biological Activity

1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, also known by its IUPAC name, is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Pyrrolidine Core : A five-membered ring containing nitrogen.

- Methoxyphenyl Group : An aromatic ring substituted with a methoxy group.

- Methylpiperazinyl Group : A piperazine ring with a methyl substitution.

The molecular formula is , with a molecular weight of approximately 303.36 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Binding : It is likely to interact with certain receptors, modulating their signaling pathways and influencing physiological responses.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound, focusing on its potential as an anti-inflammatory and analgesic agent.

Key Findings:

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokines in activated macrophages.

- Analgesic Effects : Animal models indicated that administration of the compound resulted in decreased pain responses in models of acute and chronic pain.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives. The following table summarizes key comparative data:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, the administration of this compound resulted in a statistically significant reduction in inflammation markers when compared to control groups. This suggests its potential utility in treating inflammatory diseases.

Case Study 2: Pain Management

Another study assessed the analgesic properties through behavioral pain tests. Results indicated that subjects treated with the compound exhibited reduced pain sensitivity compared to untreated controls, highlighting its potential as a therapeutic agent for pain management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted phenyl precursors with pyrrolidine-2,5-dione derivatives. Key steps include:

- Nucleophilic substitution : Introducing the 3-methoxyphenyl group via alkylation or acylation under reflux conditions (e.g., THF, 60°C, 12 hrs) .

- Piperazine coupling : Reacting the intermediate with 4-methylpiperazine using coupling agents like EDC/HOBt in dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity (>95% by HPLC) .

- Optimization : Adjusting solvent polarity, temperature, and stoichiometry of reagents can enhance yields (reported 65–81% for analogous compounds) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 3.82 ppm for methoxy group; δ 2.8–3.2 ppm for piperazine protons) .

- HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₆N₃O₃: 380.1965; observed: 380.1968) .

- IR spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹ for pyrrolidine-2,5-dione) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer :

- Anticonvulsant screening : Maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests in rodent models (ED₅₀ values <30 mg/kg suggest promise) .

- Enzyme inhibition : Fluorometric assays for GABA transaminase or acetylcholinesterase (IC₅₀ <100 μM indicates activity) .

- Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ >100 μM desirable) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl or piperazine group) influence biological activity?

- Methodological Answer :

- SAR studies : Compare analogs (e.g., 3-chlorophenyl vs. 3-methoxyphenyl) in MES and scPTZ assays. For example:

- 3-Methoxyphenyl derivatives show enhanced anticonvulsant activity (ED₅₀ 14–33 mg/kg) compared to halogenated analogs .

- 4-Methylpiperazine improves blood-brain barrier penetration vs. bulkier substituents .

- Computational modeling : Use QSAR to correlate logP values (2.5–3.5 optimal) with activity .

Q. What crystallographic techniques are suitable for resolving its 3D structure, and how can data be processed?

- Methodological Answer :

- X-ray diffraction : Single-crystal analysis (Mo-Kα radiation, λ=0.71073 Å) with SHELX programs for structure solution and refinement .

- ORTEP visualization : Confirm bond angles (e.g., 120° for aromatic rings) and hydrogen bonding networks .

- Data deposition : Use CIF files for public databases (e.g., CCDC) .

Q. How can contradictory data on IC₅₀ values across studies be reconciled?

- Methodological Answer :

- Assay standardization : Control variables like ATP concentration (1 mM) and incubation time (30 mins) in enzyme assays .

- Cross-validation : Compare fluorometric (e.g., GABA-T) and radiometric results to identify assay-specific artifacts .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .

Q. What computational strategies are effective for optimizing this compound as a CNS drug candidate?

- Methodological Answer :

- Molecular docking : Target serotonin receptors (5-HT₁ₐ) or sodium channels (PDB: 4IUQ) using AutoDock Vina (binding energy ≤−8 kcal/mol) .

- ADMET prediction : Use SwissADME to optimize logP (2–3), TPSA (50–80 Ų), and rule out PAINS motifs .

- Dynamic simulations : MD simulations (GROMACS) to assess stability in lipid bilayers (≥50 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.